Cas no 863558-81-0 (4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide)

4-Methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a methoxy-methyl-substituted benzene ring linked to a pyridinyl-ethylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential as a modulator of biological targets, particularly in neurological and cardiovascular research. The presence of both sulfonamide and piperazine functional groups enhances its binding affinity and selectivity toward receptor sites. Its well-defined molecular architecture allows for precise interactions with enzymes or receptors, making it a valuable intermediate in drug discovery. The compound’s stability and synthetic accessibility further support its utility in exploratory pharmacological studies.
4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide structure
863558-81-0 structure
Product name:4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide
CAS No:863558-81-0
MF:C25H30N4O3S
MW:466.595704555511
CID:6423851
PubChem ID:3236374

4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide
    • F0688-0052
    • 4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
    • AKOS024596882
    • HMS2176A09
    • SMR000029990
    • MLS000094416
    • VU0488687-1
    • 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
    • 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
    • 863558-81-0
    • CHEMBL1304433
    • Benzenesulfonamide, 4-methoxy-3-methyl-N-[2-(4-phenyl-1-piperazinyl)-2-(3-pyridinyl)ethyl]-
    • Inchi: 1S/C25H30N4O3S/c1-20-17-23(10-11-25(20)32-2)33(30,31)27-19-24(21-7-6-12-26-18-21)29-15-13-28(14-16-29)22-8-4-3-5-9-22/h3-12,17-18,24,27H,13-16,19H2,1-2H3
    • InChI Key: NPUBFXAOOHMWCB-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCN(C3=CC=CC=C3)CC2)C2=CC=CN=C2)(=O)=O)=CC=C(OC)C(C)=C1

Computed Properties

  • Exact Mass: 466.20386201g/mol
  • Monoisotopic Mass: 466.20386201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.2Ų

Experimental Properties

  • Density: 1.238±0.06 g/cm3(Predicted)
  • Boiling Point: 654.4±65.0 °C(Predicted)
  • pka: 11.11±0.50(Predicted)

4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0688-0052-2μmol
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0688-0052-10mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0688-0052-10μmol
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0688-0052-2mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0688-0052-15mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0688-0052-20μmol
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0688-0052-1mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0688-0052-3mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0688-0052-30mg
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0688-0052-5μmol
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
863558-81-0 90%+
5μl
$63.0 2023-05-17

Additional information on 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide

Research Briefing on 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide (CAS: 863558-81-0)

The compound 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide (CAS: 863558-81-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the compound's role as a modulator of specific biological targets, particularly in the context of neurological and psychiatric disorders. The presence of both a phenylpiperazine and a pyridinyl moiety in its structure suggests potential interactions with neurotransmitter receptors, such as dopamine and serotonin receptors. Preliminary in vitro and in vivo studies have demonstrated its affinity for these receptors, with promising results in models of depression, anxiety, and schizophrenia. These findings underscore the compound's potential as a novel therapeutic agent for central nervous system (CNS) disorders.

The synthesis of 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide has been optimized in recent years, with several research groups reporting improved yields and purity. Key advancements include the use of novel coupling reagents and catalytic systems, which have streamlined the production process and reduced the formation of byproducts. These synthetic improvements are critical for scaling up production and facilitating further preclinical and clinical studies.

In addition to its CNS activity, recent investigations have explored the compound's potential in other therapeutic areas. For instance, studies have indicated its efficacy in modulating inflammatory pathways, suggesting possible applications in autoimmune diseases and chronic inflammation. Furthermore, its sulfonamide group has been implicated in interactions with carbonic anhydrase isoforms, opening avenues for research in oncology and metabolic disorders. These diverse biological activities highlight the compound's versatility and warrant further investigation into its therapeutic potential.

Despite these promising findings, challenges remain in the development of 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications to enhance its drug-like properties, including the introduction of substituents to improve solubility and reduce toxicity. These modifications are expected to pave the way for more advanced preclinical trials.

In conclusion, 4-methoxy-3-methyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide (CAS: 863558-81-0) represents a promising scaffold for the development of novel therapeutics, particularly in the fields of neurology and psychiatry. Its multifaceted biological activity, combined with recent advancements in synthesis and structural optimization, positions it as a valuable candidate for further research. Future studies should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic profile, and evaluating its efficacy in clinical settings. The ongoing exploration of this compound underscores its potential to address unmet medical needs and contribute to the advancement of chemical biology and medicinal chemistry.

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